Lercanidipine is primarily used for treating essential hypertension and works by relaxing blood vessels to improve blood flow. The impurity, Lercanidipine Impurity C, is classified as a secondary metabolite or by-product formed during the synthesis of Lercanidipine hydrochloride. Its presence in pharmaceutical formulations must be monitored and controlled to ensure compliance with regulatory standards and to maintain drug safety and efficacy .
The synthesis of Lercanidipine generally involves multiple steps, with various methods reported in the literature. One notable method includes the reaction of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with a substituted chlorophosphate derivative. This reaction produces a phosphonoester intermediate, which is then reacted with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol to yield Lercanidipine hydrochloride .
Lercanidipine Impurity C can form as a by-product during these synthetic processes, particularly when there are incomplete reactions or side reactions involving the degradation of intermediates. The purification of Lercanidipine often requires careful control of reaction conditions to minimize the formation of impurities .
Lercanidipine Impurity C has a complex molecular structure characterized by its molecular formula and a molecular weight of approximately 648.19 g/mol. The compound contains multiple functional groups typical of dihydropyridine derivatives, including ester and amine functionalities.
The structural representation reveals that it possesses one asymmetric carbon atom, contributing to its stereochemistry. Understanding the precise arrangement of atoms within this compound is crucial for assessing its reactivity and interaction with biological systems .
Lercanidipine Impurity C can undergo several chemical reactions typical for compounds in its class:
These reactions require careful selection of reagents and conditions to avoid further degradation or formation of unwanted by-products .
Lercanidipine Impurity C exhibits distinct physical properties that are critical for its identification and characterization:
These properties influence how the impurity behaves during pharmaceutical formulation processes and can affect the stability and efficacy of the final product .
While Lercanidipine Impurity C is primarily regarded as an impurity in pharmaceutical contexts, understanding its formation and characteristics is vital for quality control in drug manufacturing. It serves as a reference point for assessing the purity of Lercanidipine formulations. Additionally, research into impurities like this can lead to improved synthetic methods that minimize their formation, enhancing drug safety profiles .
Process-related impurities like Lercanidipine Impurity C originate from incomplete esterification, side reactions, or residual intermediates during API synthesis. Specifically, it forms when propyl ester groups partially replace methyl ester groups at the 5-position of the dihydropyridine ring [2] [10]. This structural variation occurs during the final synthesis step where lercanidipine’s dicarboxylate groups undergo esterification [7].
The presence of such impurities impacts drug stability and efficacy. For instance:
Table 1: Key Process-Related Impurities in Lercanidipine Synthesis
Compound | CAS No. | Molecular Formula | Origin in Synthesis |
---|---|---|---|
Lercanidipine Impurity C | 1797124-83-4 | C38H45N3O6 | Incomplete esterification |
Dipropyl Dihydropyridine Dicarboxylate | 77888-05-2 | C21H26N2O6 | Side reaction during esterification |
Lercanidipine Acid | 855592-30-2 | C35H39N3O6 | Hydrolysis of ester groups |
Dehydro Lercanidipine | 887769-34-8 | C36H39N3O6 | Oxidation of dihydropyridine ring |
Regulatory bodies classify Lercanidipine Impurity C as a identified impurity requiring strict control per ICH Q3A(R2) and Q3B(R2) guidelines. Its classification is based on:
Pharmacopeial monographs require rigorous characterization using stability-indicating methods. For example, the European Pharmacopoeia mandates HPLC-UV methods capable of separating Impurity C from structurally similar analogs like Lercanidipine Impurity D [6] [10]. Vendors like SynZeal and Veeprho supply this impurity with certificates of analysis (CoA) aligned with USP/EMA requirements [2] [7].
Table 2: Regulatory Thresholds for Lercanidipine Impurities
Regulatory Guideline | Classification | Reporting Threshold | Identification Threshold | Qualification Threshold |
---|---|---|---|---|
ICH Q3A(R2) | Identified Impurity | 0.05% | 0.10% | 0.15% |
USP Monograph | Process Impurity | 0.03% | 0.05% | 0.15% |
EMA Requirements | Degradation Product | 0.05% | 0.10% | 0.15% |
Within Quality-by-Design (QbD) frameworks, controlling Lercanidipine Impurity C involves:
QbD approaches correlate reaction stoichiometry with impurity levels. For example, excess propyl alcohol reduces Impurity C by ensuring complete esterification, while real-time monitoring via PAT tools ensures consistent control [4] [6].
Table 3: QbD-Based Control Parameters for Lercanidipine Impurity C
Critical Process Parameter | Risk to Impurity C Formation | Control Strategy | Analytical Monitoring Tool |
---|---|---|---|
Esterification Temperature | High (>60°C increases impurity) | Maintain at 50–55°C | In-situ FTIR spectroscopy |
Propyl Alcohol Molar Ratio | Medium (Low ratio increases impurity) | Use 2.5–3.0 equivalents | GC headspace analysis |
Catalyst Purity | High (Impurities catalyze side reactions) | ≥99.5% purity specification | ICP-MS for metal catalysts |
Reaction Time | Medium (Incomplete reaction) | Fixed duration (8–10 hours) | UHPLC sampling at intervals |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: